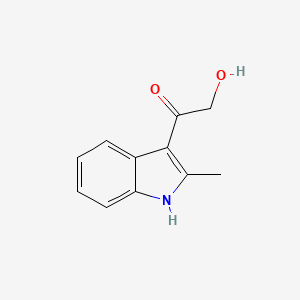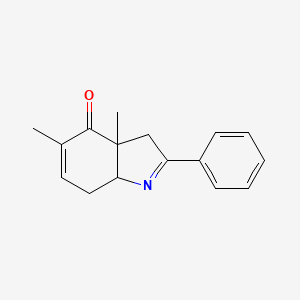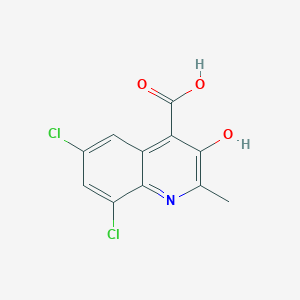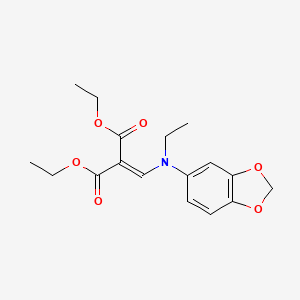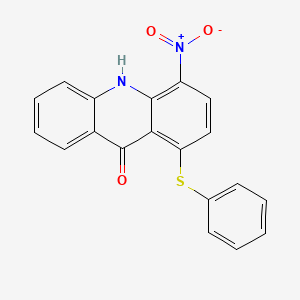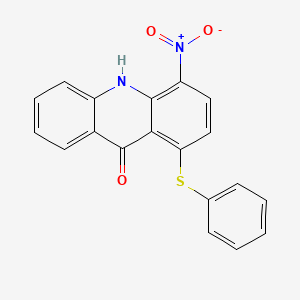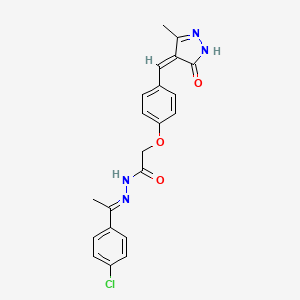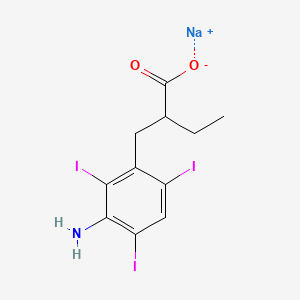
Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate is a chemical compound known for its unique structure and properties. It contains three iodine atoms, an amino group, and a butyrate moiety, making it a compound of interest in various scientific fields. Its molecular formula is C11H11I3NNaO2, and it has a molecular weight of approximately 592.914 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate typically involves the iodination of a benzyl compound followed by the introduction of an amino group and subsequent reaction with butyric acid. The process can be summarized as follows:
Iodination: A benzyl compound is treated with iodine and a suitable oxidizing agent to introduce iodine atoms at the 2, 4, and 6 positions.
Amination: The triiodobenzyl compound is then reacted with an amine source to introduce the amino group at the 3-position.
Butyrate Formation: Finally, the amino-triiodobenzyl compound is reacted with butyric acid or its derivatives to form the butyrate ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production .
化学反応の分析
Types of Reactions: Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atoms can be reduced to form less iodinated compounds.
Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of less iodinated compounds.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
科学的研究の応用
Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in diagnostic imaging due to its iodine content, which enhances contrast in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms in the compound may facilitate binding to specific sites, while the amino and butyrate groups can interact with other functional groups in the target molecules. These interactions can lead to changes in the activity of the target molecules, influencing various biochemical pathways .
類似化合物との比較
Iopanoic Acid: Another iodinated compound used in medical imaging.
Ethyl 2-(3-amino-2,4,6-triiodophenyl)methylbutanoate: A structurally similar compound with different ester groups.
2-(3-Amino-2,4,6-triiodophenyl)propionic Acid: Similar in structure but with a propionic acid moiety instead of butyric acid.
Uniqueness: Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate is unique due to its specific combination of iodine atoms, amino group, and butyrate moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
2497-78-1 |
|---|---|
分子式 |
C11H11I3NNaO2 |
分子量 |
592.91 g/mol |
IUPAC名 |
sodium;2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoate |
InChI |
InChI=1S/C11H12I3NO2.Na/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14;/h4-5H,2-3,15H2,1H3,(H,16,17);/q;+1/p-1 |
InChIキー |
LEXZDSSHLHPSQC-UHFFFAOYSA-M |
正規SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


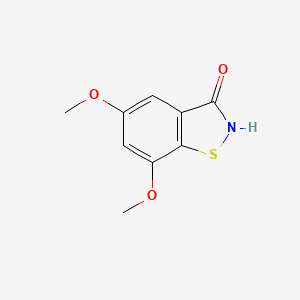
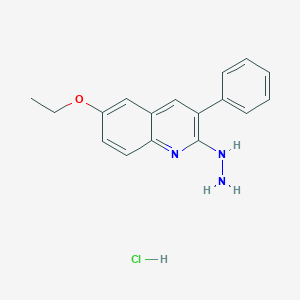
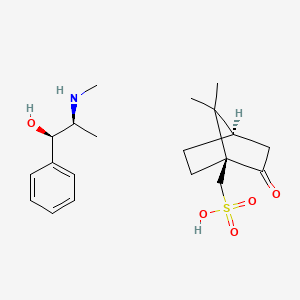
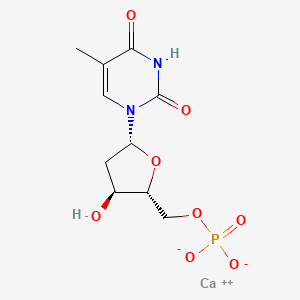
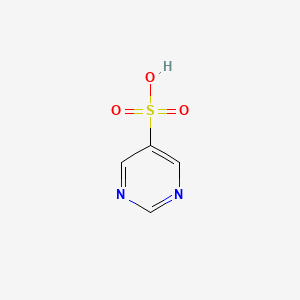
![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
